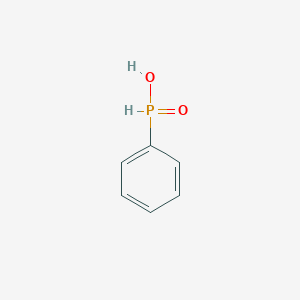

phenylphosphinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid . It has the molecular formula C8H7NO5 and is characterized by its nitrophenyl group attached to a hydroxyacetic acid moiety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid derivatives followed by hydrolysis and purification steps. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by crystallization and purification techniques to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxy group can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitrobenzoic acids.

Reduction: Amino derivatives.

Substitution: Esters and ethers.

Applications De Recherche Scientifique

Material Science Applications

1.1 Hybrid Materials

Phenylphosphinic acid has been utilized in the synthesis of hybrid materials, particularly those involving metal oxides. Recent studies have shown that PPA can be combined with zirconium chloride to create organic-inorganic networks that exhibit high thermal stability and unique structural properties. These hybrids are suitable for applications in:

- Catalysis

- Energy storage

- Fuel cells

- Sensors

Table 1 summarizes the properties of various this compound-based hybrids:

| Hybrid Material | Composition | Thermal Stability | Solubility | Applications |

|---|---|---|---|---|

| Hybrid S1 | PPA + ZrOCl₂ | High | Insoluble | Catalysis, Sensors |

| Hybrid S2 | PPA + ZrOCl₂ + Triethyl borate | Very High | Insoluble | Energy Storage, Fuel Cells |

| Hybrid S3 | PPA + ZrOCl₂ (excess Zr) | High | Insoluble | Catalysis, Supramolecular Chemistry |

1.2 Surface Coatings

PPA has been explored for its potential in surface coatings due to its ability to form dense monolayers. The solution deposition method allows for the creation of phenylphosphinate monolayers that are covalently bound, enhancing surface properties such as adhesion and chemical resistance .

Catalytic Applications

This compound serves as a catalyst or ligand in various organic reactions. Its role in facilitating reactions such as esterification and oxidation has been documented extensively:

- Esterification Reactions : PPA can enhance the direct esterification of phosphonic acids, allowing for the efficient formation of esters under microwave irradiation conditions .

- Oxidative Coupling : It participates in oxidative coupling reactions that are vital for synthesizing complex organic molecules.

Pharmaceutical Applications

The pharmaceutical industry benefits from the unique properties of this compound, particularly in drug formulation and development:

- NMR Spectroscopy : PPA is used as a probe in quantitative NMR spectroscopy, aiding in the analysis of pharmaceutical compounds .

- Drug Delivery Systems : Its ability to form stable complexes with metal ions makes it suitable for developing drug carriers that enhance bioavailability.

Case Studies

4.1 Case Study: Esterification Efficiency

A study investigated the efficiency of this compound in esterification reactions using a microwave-assisted method. The results indicated that varying the reaction conditions significantly impacted yield:

- Conditions Tested : Temperature (140°C - 200°C), time (0.5 - 2 hours), and solvent type.

- Results : High yields of phenyl esters were achieved, demonstrating PPA's effectiveness as a catalyst in organic transformations.

4.2 Case Study: Hybrid Material Performance

Research on PPA-based hybrids showed their application in high-temperature environments, where traditional materials fail. These hybrids maintained structural integrity and functionality, making them ideal for use in advanced technological applications such as sensors and electrochemical devices.

Mécanisme D'action

The mechanism of action of (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydroxyacetic acid moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-2-hydroxy-2-(3-nitrophenyl)acetic acid

- (2S)-2-hydroxy-2-(2-nitrophenyl)acetic acid

- (2S)-2-hydroxy-2-(4-aminophenyl)acetic acid

Uniqueness

(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid is unique due to its specific nitrophenyl substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro group influences the compound’s reactivity and interaction with other molecules, making it a valuable compound for targeted applications .

Propriétés

IUPAC Name |

phenylphosphinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,9H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCHBQKMVKNBOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-48-2 |

Source

|

| Record name | Phenylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.